molecular formula C12H18O3 B12272225 2,5-Dimethoxy-benzenebutanol

2,5-Dimethoxy-benzenebutanol

Cat. No.: B12272225
M. Wt: 210.27 g/mol
InChI Key: VFJIIJPQYPKBHP-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-benzenebutanol is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, featuring two methoxy groups (-OCH3) attached to the benzene ring at the 2 and 5 positions, and a butanol group (-CH2CH2CH2OH) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-benzenebutanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Grignard Reaction: The aldehyde group of 2,5-dimethoxybenzaldehyde is reacted with a Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the alcohol group can yield 2,5-dimethoxy-benzene butanone or 2,5-dimethoxy-benzenebutanoic acid.

    Reduction: Reduction can produce various alcohol derivatives.

    Substitution: Substitution reactions can lead to the formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,5-Dimethoxy-benzenebutanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-benzenebutanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,5-Dimethoxy-benzenebutanol.

    2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxybenzyl alcohol: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of methoxy and butanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)butan-1-ol

InChI

InChI=1S/C12H18O3/c1-14-11-6-7-12(15-2)10(9-11)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

VFJIIJPQYPKBHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCCCO

Origin of Product

United States

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